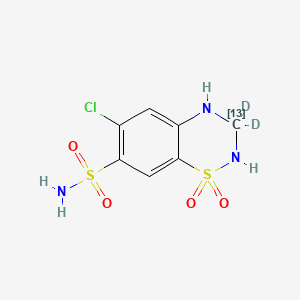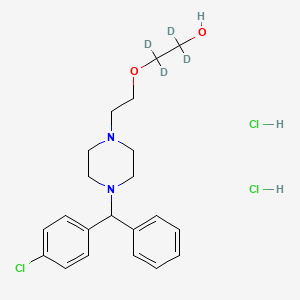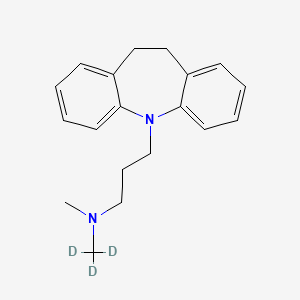
Salbutamol-D9 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salbutamol-D9 acetate, also known as Albuterol-D9 acetate, is the deuterium-labeled version of Salbutamol . Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Molecular Structure Analysis
The molecular formula of Salbutamol-D9 acetate is C15H16D9NO5 . It has a molecular weight of 308.42 .Physical And Chemical Properties Analysis
Salbutamol-D9 acetate has a molecular weight of 308.42 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Analytical Method Development for Salbutamol Detection
Salbutamol, along with clenbuterol, has been studied for its presence in human plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This method aids in assessing the toxicity and optimizing treatment efficacy of these drugs (Thuan & Linh, 2019). Another study developed a hydrophilic interaction chromatography (HILIC)-tandem mass spectrometry method for determining salbutamol in human plasma, particularly after aerosol inhalation, useful for pharmacokinetic evaluation (Ma Min-kang, 2013).
Salbutamol Quantification in Pharmaceuticals
Research has been conducted to quantify salbutamol in syrups using capillary electrophoresis with contactless conductivity detection (CE-C(4)D), offering a method with good repeatability and a linear dynamic range for detecting salbutamol concentration in pharmaceutical products (Felix et al., 2006).
Studying the Photophysical and Photochemical Properties
The photophysical and photochemical properties of salbutamol in aqueous solutions have been investigated to understand its degradation under sunlight and the formation of potentially more toxic products (Dodson et al., 2011).
Detection of Salbutamol in Urine
A method for detecting salbutamol in human urine has been developed, using high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS). This method is relevant in fields like doping analysis and clinical testing (Xiaoli Wang et al., 2015).
Application in Metabonomic Methodologies
A nuclear magnetic resonance (NMR)-based untargeted quantitative metabonomic approach was applied to identify illicit salbutamol administration in cattle, highlighting the potential of such methodologies in screening for unauthorized drug use (Tang et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
1781417-68-2 |
|---|---|
Fórmula molecular |
C13D9H12NO3C2H4O2 |
Peso molecular |
308.42 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
1420043-41-9 (unlabelled) |
Sinónimos |
2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate; Albuterol-D9 acetate |
Etiqueta |
Salbutamol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)




